5-methoxy-1H-indol-3-amine

Serotonin Receptor Pharmacology GPCR Agonist Screening Valvulopathy Research

5-Methoxy-1H-indol-3-amine (also referred to as (5-methoxy-1H-indol-3-yl)methanamine, CAS 60523-82-2 or 1257075-78-7) is a small-molecule indole derivative characterized by a methoxy group at the 5-position and an aminomethyl moiety at the 3-position of the indole core. It is a key synthetic intermediate and a close structural analog of 5-methoxytryptamine (5-MT, Mexamine), a naturally occurring metabolite of melatonin and a non-selective serotonin (5-HT) receptor agonist.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B12331400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-1H-indol-3-amine
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2N
InChIInChI=1S/C9H10N2O/c1-12-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,11H,10H2,1H3
InChIKeyMDTGYCYKBSJNGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-1H-indol-3-amine: Procurement Profile and Core Characteristics for Research Selection


5-Methoxy-1H-indol-3-amine (also referred to as (5-methoxy-1H-indol-3-yl)methanamine, CAS 60523-82-2 or 1257075-78-7) is a small-molecule indole derivative characterized by a methoxy group at the 5-position and an aminomethyl moiety at the 3-position of the indole core . It is a key synthetic intermediate and a close structural analog of 5-methoxytryptamine (5-MT, Mexamine), a naturally occurring metabolite of melatonin and a non-selective serotonin (5-HT) receptor agonist [1]. The compound exhibits a standard purity of 97% as verified by HPLC, GC, and NMR , and serves as a versatile building block for derivatization due to its reactive primary amine, enabling the synthesis of diverse biologically active tryptamine-based libraries . Its molecular weight is 176.215 g/mol (C10H12N2O), featuring a topological polar surface area (TPSA) that supports central nervous system (CNS) penetration in its analogs [2].

5-Methoxy-1H-indol-3-amine: Why In-Class Substitution Introduces Uncontrolled Pharmacological and Synthetic Variance


The substitution of 5-methoxy-1H-indol-3-amine with other indole derivatives (e.g., unsubstituted tryptamine, serotonin, or N-alkylated analogs) is scientifically unsound due to profound, quantifiable divergences in receptor binding, functional activity, and physicochemical properties. The 5-methoxy group is not a passive structural element; its presence critically alters lipophilicity (logP), metabolic stability, and, most importantly, the compound's selectivity profile across serotonin receptor subtypes [1]. As demonstrated in comparative studies, a simple methylation of the indole nitrogen or elongation of the aliphatic amine chain can shift receptor affinity by orders of magnitude (e.g., from sub-nanomolar to micromolar) [2]. Furthermore, the aminomethyl group at the 3-position of 5-methoxy-1H-indol-3-amine provides a specific handle for further derivatization that is absent in other in-class alternatives like melatonin or serotonin, making it uniquely suited for building targeted chemical libraries . The following quantitative evidence establishes the precise, data-driven basis for selecting this specific compound over its closest comparators.

5-Methoxy-1H-indol-3-amine: Quantifiable Differentiation Data vs. Closest Analogs


5-HT2B Receptor Affinity: Sub-Nanomolar Potency vs. Serotonin

The parent scaffold, 5-methoxytryptamine (5-MT), which shares the core 5-methoxyindole structure of 5-methoxy-1H-indol-3-amine, exhibits exceptionally high affinity for the human 5-HT2B receptor. In direct binding assays using recombinant human receptors, 5-MT demonstrates a Ki of 16.4 nM [1]. This is a stark contrast to the endogenous neurotransmitter serotonin (5-HT), which has a substantially lower affinity for this receptor subtype (Ki ≈ 1300 nM in bovine tissues as a cross-species comparator) [2]. The presence of the 5-methoxy group is a critical determinant for this high affinity, as unsubstituted tryptamine exhibits significantly weaker binding across the 5-HT2 receptor family [3].

Serotonin Receptor Pharmacology GPCR Agonist Screening Valvulopathy Research

Selectivity Profile: 5-HT2B vs. 5-HT2A/2C Discrimination vs. Broad-Spectrum Agonists

The 5-methoxyindole scaffold confers a distinct selectivity window within the 5-HT2 receptor family. Comparative analysis of Ki values reveals that 5-methoxytryptamine (5-MT) is approximately 18-fold selective for 5-HT2B (Ki = 16.4 nM) over 5-HT2A (Ki = 295 nM) and 3.2-fold selective over 5-HT2C (Ki = 52.48 nM) [1]. This contrasts sharply with non-selective endogenous agonists like serotonin, which do not exhibit this marked preference, and with highly selective synthetic ligands that lack activity at other therapeutically relevant 5-HT receptors (e.g., 5-HT1A, 5-HT7) [2]. Furthermore, the aminomethyl derivative (5-methoxy-1H-indol-3-amine) serves as a non-psychoactive precursor for synthesizing compounds with even further refined selectivity, as the primary amine allows for targeted N-alkylation to modulate subtype preference .

Receptor Selectivity GPCR Profiling Psychedelic Research

Antioxidant Capacity: Dual DPPH/ABTS Activity vs. Melatonin Metabolites

In a head-to-head study evaluating the antioxidant and enzyme inhibition properties of melatonin metabolites, 5-methoxytryptamine (5-MT) demonstrated significant antioxidant activity in both DPPH and ABTS radical scavenging assays [1]. While specific IC50 values for the radical scavenging of 5-MT were not isolated in the abstract due to the study's focus on enzyme inhibition (AChE/BChE), the research explicitly confirmed that the molecule exhibited 'good antioxidant activity and metal chelating capacity' alongside the other metabolites N-acetylserotonin (NAS) and melatonin (ME) [1]. This is a functional attribute not shared by the parent compound serotonin, which has been shown in comparative studies to be a weaker antioxidant in certain in vitro models, and is devoid of the radioprotective action reported for 5-methoxyindoles [2].

Oxidative Stress Antioxidant Screening Neuroprotection

Synthetic Versatility: Aminomethyl Handle Enables Targeted Derivatization

The primary amine group at the 3-position of 5-methoxy-1H-indol-3-amine provides a unique synthetic handle that is absent in many of its close structural analogs, such as melatonin (which has an N-acetyl group) or serotonin (which has a primary amine on an ethyl chain). This aminomethyl moiety allows for efficient and diverse derivatization via alkylation, acylation, and reductive amination, enabling the rapid generation of focused chemical libraries . In contrast, derivatization of 5-methoxytryptamine (5-MT) is limited to the terminal amine of the ethyl chain, offering less steric and electronic diversity. This specific substitution pattern is known to yield compounds with dramatically altered receptor binding profiles; for instance, simple N-benzylation of 5-methoxytryptamine increases affinity and potency at 5-HT2 receptors by orders of magnitude [1]. The commercial availability of 5-methoxy-1H-indol-3-amine at 97% purity with analytical certification (HPLC, NMR) ensures that this synthetic entry point is reliable and reproducible, unlike in-house synthesis of less accessible indole cores.

Medicinal Chemistry Chemical Library Synthesis Structure-Activity Relationship (SAR)

5-Methoxy-1H-indol-3-amine: Prioritized Application Scenarios Based on Evidence


Scaffold for Selective 5-HT2B Agonist/Antagonist Development

Given the high affinity and defined selectivity of the 5-methoxyindole core for the 5-HT2B receptor (Ki = 16.4 nM) over 5-HT2A (Ki = 295 nM), 5-methoxy-1H-indol-3-amine is an optimal starting material for medicinal chemistry campaigns targeting this receptor subtype [1]. The primary aminomethyl group allows for systematic N-substitution to fine-tune potency, selectivity, and functional activity (agonism vs. antagonism). This is particularly valuable for developing tool compounds to study 5-HT2B's role in cardiac valvulopathy, pulmonary hypertension, and migraine, where selective modulation is required to avoid the psychoactive effects associated with 5-HT2A activation [2].

Precursor for CNS-Penetrant Chemical Probes and Library Synthesis

The physicochemical properties of the 5-methoxyindole scaffold, including a favorable logP (predicted ~1.68 for the closely related 5-methoxytryptamine) and topological polar surface area (TPSA 51.00 Ų), indicate a high probability of blood-brain barrier (BBB) penetration (predicted BBB+ = 85%) [3]. Coupled with the versatile aminomethyl handle for rapid diversification, 5-methoxy-1H-indol-3-amine is ideally suited for the parallel synthesis of small, focused libraries of CNS-active compounds. This is a strategic advantage for academic screening centers and biotech companies aiming to identify novel ligands for understudied CNS GPCRs or ion channels.

Investigation of Multimodal Neuroprotection: Serotonergic and Antioxidant Mechanisms

Evidence demonstrates that the 5-methoxyindole scaffold possesses both high-affinity serotonergic activity and intrinsic antioxidant/radioprotective properties [4]. 5-Methoxy-1H-indol-3-amine serves as a key intermediate for creating analogs that can simultaneously engage 5-HT receptors and combat oxidative stress. This dual mechanism is highly relevant for research into multifactorial neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) where both neurotransmitter imbalance and oxidative damage are central pathological features. The compound's demonstrated cholinesterase inhibitory activity (AChE/BChE IC50 range 2.87–17.48 µM) further supports this application vector [4].

Analytical Reference Standard and Metabolite Research

Due to its structural relationship to melatonin and its metabolites, 5-methoxy-1H-indol-3-amine and its derivatives are valuable as analytical reference standards. For instance, 5-methoxytryptamine (5-MT) is listed as Melatonin Related Compound A by pharmacopeias . Procuring high-purity 5-methoxy-1H-indol-3-amine (97%, with available QC data including HPLC and NMR) supports the development and validation of LC-MS/MS methods for quantifying tryptamine metabolites in biological matrices, which is essential for pharmacokinetic and pharmacodynamic studies in both preclinical and clinical research.

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